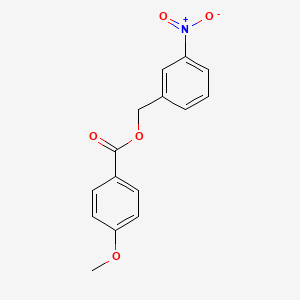
N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide varies depending on its application. In medicine, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been shown to inhibit the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins, which are involved in inflammation. N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
In agriculture, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been shown to inhibit the activity of ALS by binding to its active site. This prevents the biosynthesis of branched-chain amino acids in plants, leading to their death. N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has also been shown to exhibit antifungal activity by disrupting the cell membrane of fungal pathogens.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been shown to reduce inflammation and induce apoptosis in cancer cells. It has also been reported to exhibit analgesic and antipyretic effects in animal models.
In agriculture, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been shown to exhibit herbicidal and antifungal activity against various weeds and plant pathogens. It has also been reported to exhibit phytotoxicity against some crops, making it important to use it with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. It has also been shown to exhibit high selectivity and potency against its targets. However, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has some limitations, including its low solubility in water and some organic solvents, making it difficult to use in some experiments. It also has limited bioavailability in vivo, making it important to use appropriate delivery methods.
Direcciones Futuras
There are several future directions for N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the optimization of its pharmacokinetic properties for drug development. N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide can be further explored for its potential applications in veterinary medicine, food preservation, and environmental remediation. Additionally, the development of N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide-based prodrugs and nanocarriers can enhance its bioavailability and selectivity, making it a potential candidate for drug delivery.
Métodos De Síntesis
N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been synthesized using different methods, including the reaction of 4-isobutylbenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 4-isobutylbenzenesulfonyl azide in the presence of a catalyst such as copper sulfate. Both methods have been reported to yield N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide in good to excellent yields.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been reported to exhibit herbicidal activity against various weeds. It has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids in plants. N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has also been shown to exhibit antifungal activity against various plant pathogens.
In materials science, N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N-1,3-benzothiazol-2-yl-4-isobutylbenzenesulfonamide has been reported to form stable MOFs with various metal ions, including zinc, copper, and nickel.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12(2)11-13-7-9-14(10-8-13)23(20,21)19-17-18-15-5-3-4-6-16(15)22-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYSERKSFUIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-(2-methylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)
![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)


![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




